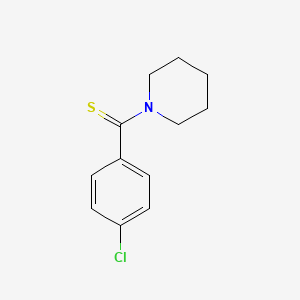![molecular formula C23H23N5O2S2 B11660911 4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11660911.png)
4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a pyrimidine ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Weg umfasst:
Bildung des Thiazolrings: Der Thiazolring kann durch die Hantzsch-Thiazolsynthese hergestellt werden, die die Kondensation von α-Halogenketonen mit Thioamiden beinhaltet.
Aminierungsreaktion: Das Thiazolderivat wird dann mit 3,4-Dimethylanilin umgesetzt, um die Dimethylphenylgruppe einzuführen.
Sulfonamidbildung: Die resultierende Verbindung wird dann mit 4,6-Dimethyl-2-aminopyrimidin und Benzolsulfonylchlorid umgesetzt, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des oben genannten Synthesewegs umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von automatisierten Reaktoren, das Hochdurchsatz-Screening von Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolring, die durch Oxidationsmittel wie Wasserstoffperoxid katalysiert werden können.
Reduktion: Reduktionsreaktionen können an der Sulfonamidgruppe auftreten, was unter starken Reduktionsbedingungen möglicherweise zu einem Amin führt.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Nitriergemisch (HNO₃/H₂SO₄), Halogene (Cl₂, Br₂) in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Oxidation: Oxidierte Thiazolderivate.
Reduktion: Aminoverbindungen der ursprünglichen Verbindung.
Substitution: Nitro- oder halogenierte Derivate der aromatischen Ringe.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.
Biologie
In der biologischen Forschung wird die Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Ihre Struktur legt nahe, dass sie mit bestimmten Enzymen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
Medizin
Medizinisch wird 4-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamid auf seine potenziellen therapeutischen Wirkungen untersucht. Es kann je nach seiner Interaktion mit biologischen Zielstrukturen antibakterielle, antimykotische oder krebshemmende Eigenschaften aufweisen.
Industrie
In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorstufe bei der Synthese von Farbstoffen und Pigmenten verwendet werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Thiazol- und Pyrimidinring können Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit den aktiven Zentren von Enzymen bilden, was deren Aktivität möglicherweise hemmt. Diese Hemmung kann biologische Pfade stören, was zu therapeutischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
4-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-{[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the binding of certain proteins to their receptors, thereby disrupting cellular processes and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamid: Teilt die Benzolsulfonamid- und Pyrimidin-Einheiten, jedoch nicht den Thiazolring.
2-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazol-5-carboxamid: Ähnliche Thiazol- und Pyrimidinstrukturen, jedoch mit unterschiedlichen Substituenten.
Einzigartigkeit
Die Einzigartigkeit von 4-{[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamid liegt in seiner Kombination von funktionellen Gruppen, die spezifische chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C23H23N5O2S2 |
|---|---|
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
4-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H23N5O2S2/c1-14-5-6-18(11-15(14)2)21-13-31-23(27-21)26-19-7-9-20(10-8-19)32(29,30)28-22-24-16(3)12-17(4)25-22/h5-13H,1-4H3,(H,26,27)(H,24,25,28) |
InChI-Schlüssel |
OYHGWICVDBVXOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11660835.png)
![(Z)-1-(Furan-2-YL)-N-[4-(4-methylphenyl)piperazin-1-YL]methanimine](/img/structure/B11660844.png)
![(5E)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11660848.png)

![2-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11660863.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11660870.png)
![2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11660883.png)
![N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660905.png)
![(6Z)-6-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660906.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660921.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660926.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660927.png)
![4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
![N-[4-({(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660930.png)
